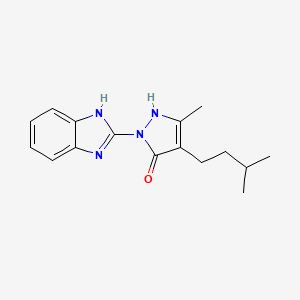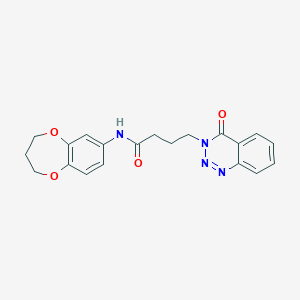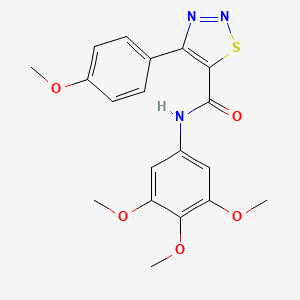![molecular formula C13H13ClN4O3 B11026132 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B11026132.png)
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is a synthetic organic compound that features a benzamide core substituted with a nitro group, a chloro group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide typically involves multiple steps. One common method includes:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Amidation: The formation of the benzamide structure.
Imidazole Substitution: The attachment of the imidazole moiety to the propyl chain.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while chlorination can be achieved using chlorine gas or thionyl chloride. Amidation typically involves the reaction of an amine with a carboxylic acid derivative, and the imidazole substitution can be facilitated by using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The imidazole moiety can interact with metal ions or other active site residues, while the nitro and chloro groups can influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-benzamide: Lacks the nitro group, which can significantly alter its chemical properties and biological activity.
4-nitro-N-[3-(1H-imidazol-1-yl)propyl]-benzamide: Lacks the chloro group, which can affect its reactivity and binding affinity.
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide: Lacks the chloro group, which can influence its chemical and biological properties.
Uniqueness
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the imidazole moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13ClN4O3 |
|---|---|
Molecular Weight |
308.72 g/mol |
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c14-11-3-2-10(8-12(11)18(20)21)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19) |
InChI Key |
MDPRKBDITYOVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCN2C=CN=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11026052.png)
![N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026056.png)

![N-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11026073.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11026085.png)
![2-cyclooctyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11026092.png)
![2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11026095.png)
![1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11026097.png)
![N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11026105.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11026133.png)

